molecular formula C16H14N2O B2383087 1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone CAS No. 67043-08-7

1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone

Cat. No. B2383087
CAS RN: 67043-08-7
M. Wt: 250.301
InChI Key: FTPNYCSRDTUAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone” is a chemical compound with the molecular weight of 250.3 . It has the IUPAC name “1-[4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone” and the InChI code "1S/C16H14N2O/c1-11(19)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)17/h2-9,17H,10H2,1H3" .


Molecular Structure Analysis

The molecular structure of “1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone” can be represented by the InChI code "1S/C16H14N2O/c1-11(19)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)17/h2-9,17H,10H2,1H3" . This indicates that the compound contains 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone” is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The imino-1,3-thiazinan-4-one derivatives synthesized from this compound have shown promising biological activity. Researchers have identified suitable targets, including the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1). These receptors play crucial roles in various physiological processes, making them potential drug targets. Molecular docking studies and molecular dynamics simulations have been performed to understand the binding interactions and stability of this compound within CB1 and 11 βHSD1 microenvironments .

Antibacterial and Antifungal Activity

Agar-diffusion assays have been used to evaluate the preliminary antibacterial and antifungal activity of imino-1,3-thiazinan-4-one derivatives. These compounds may exhibit potential antimicrobial properties, which could be explored further for therapeutic applications .

Anticancer Research

The compound’s derivatives have been investigated for their anticancer activity. For instance, a mixture of imino-ether derivatives was studied, and their in vitro and in vivo anticancer effects were assessed. Further research in this area could uncover novel chemotherapeutic agents .

Anti-HIV-1 Potential

Indole derivatives, including those related to our compound, have been explored for their anti-HIV-1 activity. Molecular docking studies revealed their interactions with relevant targets, suggesting potential antiviral properties .

properties

IUPAC Name

1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11(19)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)17/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPNYCSRDTUAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone

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